molecular formula C26H25N3O3S2 B11083423 N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11083423
M. Wt: 491.6 g/mol
InChI Key: VPVRFAOGYHOXER-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold.
    • Attached to this scaffold are:
      • A 2,4-dimethylphenyl group.
      • A 4-methoxyphenyl group.
      • A sulfanyl (thiol) group.
      • An acetamide functional group.
  • It’s worth noting that this compound’s intricate arrangement of heterocyclic rings and substituents contributes to its potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : Note: The specific compound name provided may not have extensive literature. The discussion is based on analogous structures and general principles.

    Properties

    Molecular Formula

    C26H25N3O3S2

    Molecular Weight

    491.6 g/mol

    IUPAC Name

    N-(2,4-dimethylphenyl)-2-[[11-(4-methoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C26H25N3O3S2/c1-15-7-12-20(16(2)13-15)27-22(30)14-33-26-28-24-23(19-5-4-6-21(19)34-24)25(31)29(26)17-8-10-18(32-3)11-9-17/h7-13H,4-6,14H2,1-3H3,(H,27,30)

    InChI Key

    VPVRFAOGYHOXER-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)OC)C

    Origin of Product

    United States

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